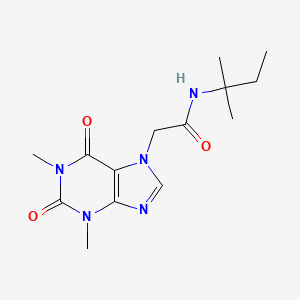![molecular formula C23H29N3O4 B5705736 N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in the early 1970s and has since gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The exact mechanism of action of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide is not fully understood, but it is believed to act primarily through its interactions with various neurotransmitter systems in the brain. It has been shown to bind to and activate serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of various neurotransmitters.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with improvements in mood and cognition. It has also been shown to increase levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide for lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. This makes it a useful tool for studying the role of these systems in various neurological and psychiatric disorders. However, one limitation of N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide is its relatively short duration of action, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide. One area of interest is the development of new drugs based on its structure that exhibit improved pharmacological properties. Another area of interest is the study of its effects on various neurological and psychiatric disorders in humans. Additionally, further research is needed to fully understand its mechanism of action and its potential for use in the treatment of various disorders.
Synthesis Methods
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetone with benzohydrazide, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit a range of pharmacological activities, including serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase enzymes. These properties make it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-20(19-9-10-21(28-2)22(15-19)29-3)24-25-23(27)18-7-5-17(6-8-18)16-26-11-13-30-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,27)/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSTIQROMCAIP-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)




![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)